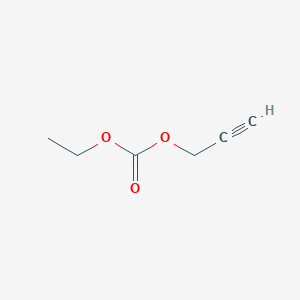

Ethyl prop-2-yn-1-yl carbonate

Beschreibung

Significance of Propargyl Moiety in Enabling Advanced Synthetic Transformations

The propargyl group, characterized by a terminal alkyne adjacent to a methylene (B1212753) group, is a highly versatile functional unit in organic synthesis. rsc.org Its terminal alkyne provides a reactive site for a multitude of transformations, including:

Coupling Reactions: The terminal C-H bond is acidic and can be readily deprotonated to form a nucleophilic acetylide, which can participate in various carbon-carbon bond-forming reactions. rsc.org

Cyclization Reactions: The alkyne can undergo intramolecular cyclization reactions to form a variety of carbocyclic and heterocyclic structures. rsc.orgresearchgate.net

Addition Reactions: The triple bond can readily undergo addition reactions with a range of reagents. researchgate.net

Rearrangements: Propargyl systems can undergo rearrangements to form allenes, which are themselves valuable synthetic intermediates. sci-hub.se

The presence of the propargyl moiety allows for the construction of complex molecular architectures and the introduction of the alkyne functionality for further synthetic manipulations. mdpi.com

Role of the Carbonate Functional Group in Enabling Chemical Diversity

The carbonate functional group in ethyl prop-2-yn-1-yl carbonate is not merely a passive spectator. It plays a crucial role as an excellent leaving group, particularly in the presence of transition metal catalysts. nih.govresearchgate.net This property enables a wide array of synthetic transformations, including:

Nucleophilic Substitution: The carbonate can be displaced by a variety of nucleophiles, a reaction often catalyzed by transition metals like palladium. acs.org This allows for the introduction of diverse functionalities at the propargylic position.

Decarboxylation-based Reactions: Under certain conditions, the carbonate can undergo decarboxylation, leading to the in-situ formation of reactive intermediates that can participate in further reactions. nih.gov

Polymerization: Carbonate groups can participate in polycondensation reactions to form polymers with desirable properties like thermal stability and chemical resistance. fiveable.me

The reactivity of the carbonate can be fine-tuned by altering the substituents, providing chemists with a versatile handle to control the outcome of a reaction. fiveable.menih.gov

Academic Research Trajectory of this compound in Chemical Science

While a detailed historical timeline is difficult to construct from publicly available data, the academic interest in this compound and related propargyl carbonates has seen a significant upswing with the advent of transition metal-catalyzed reactions. Early research may have focused on its basic synthesis and reactivity. However, the pioneering work in palladium-catalyzed reactions of propargylic compounds has propelled this compound into the spotlight as a valuable substrate for complex organic transformations. nih.govacs.org

Recent research has focused on expanding the scope of its applications, including its use in:

The synthesis of α-alkylidene cyclic carbonates through reactions with carbon dioxide. bohrium.comresearchgate.net

Three-component reactions to generate β-oxoalkyl carbonates. mdpi.com

The synthesis of substituted allenes and other valuable unsaturated systems. nih.gov

The continued exploration of new catalytic systems and reaction pathways ensures that the research trajectory of this compound will remain active.

Evolution of Synthetic Strategies for Propargyl Carbonates and Their Impact

The synthesis of propargyl carbonates, including the ethyl derivative, has evolved to become more efficient and versatile. A common and straightforward method involves the reaction of propargyl alcohol with an appropriate chloroformate, such as ethyl chloroformate, in the presence of a base. evitachem.com

More advanced strategies focus on the direct carboxylation of propargyl alcohols using carbon dioxide, which is a more environmentally benign approach. bohrium.comresearchgate.net These methods often employ transition metal catalysts to facilitate the reaction under mild conditions. bohrium.com The development of these greener synthetic routes has had a significant impact on the accessibility and utility of propargyl carbonates in both academic and potentially industrial settings.

The evolution of these synthetic methods has made propargyl carbonates more readily available, further fueling their exploration in a wide range of synthetic applications.

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H8O3 |

|---|---|

Molekulargewicht |

128.13 g/mol |

IUPAC-Name |

ethyl prop-2-ynyl carbonate |

InChI |

InChI=1S/C6H8O3/c1-3-5-9-6(7)8-4-2/h1H,4-5H2,2H3 |

InChI-Schlüssel |

ZYIGRAXBUGITJL-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)OCC#C |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Ethyl Prop 2 Yn 1 Yl Carbonate

Optimized Alkylation Strategies for Propargyl Carbonate Synthesis

Alkylation strategies are a foundational approach to synthesizing propargyl carbonates. These methods typically involve the reaction of a propargyl precursor with a suitable carbonate-forming reagent. Optimization of these classic reactions through careful selection of catalysts, solvents, and reaction conditions is crucial for achieving high yields and purity.

A primary method for forming the propargyl carbonate bond is through a nucleophilic substitution (SN2) reaction. This involves reacting a propargyl halide, such as propargyl bromide, with a carbonate precursor. The halide acts as a good leaving group, facilitating the attack by the nucleophilic carbonate source.

In Williamson-ether-synthesis-type reactions, which are analogous to this carbonate synthesis, the choice of base is critical for deprotonating the nucleophile and driving the reaction. In the synthesis of related (prop-2-ynyloxy)benzene derivatives from phenols and propargyl bromide, potassium carbonate (K₂CO₃) has proven to be an effective base. plos.org Electron-withdrawing groups on the nucleophile precursor can enhance the stability of the resulting anion, thereby favoring product formation. plos.org

Cesium carbonate (Cs₂CO₃) is another base often employed in such alkylations. It is generally more basic and soluble in organic solvents than potassium carbonate, which can lead to enhanced reaction rates. In related Favorskii-type propargylations of carbonyl compounds, a combination of Cs₂CO₃ and triethylamine (B128534) (TEA) has been used effectively as a weak base system. mdpi.com The higher reactivity of cesium carbonate can be advantageous, potentially allowing for milder reaction conditions. The effectiveness of different bases is often compared by examining the final product yield under standardized conditions.

Table 1: Effect of Base on the Yield of Propargyl Derivatives in SN2 Reactions Data adapted from analogous propargylation reactions.

| Entry | Base | Equivalent | Yield (%) |

| 1 | K₂CO₃ | 4 eq. | 76 |

| 2 | LiH | 2 eq. | No Product |

| 3 | NaH | 2 eq. | No Product |

This interactive table illustrates the superior performance of potassium carbonate in a specific synthetic context compared to other common bases. plos.org

The choice of solvent significantly impacts the rate and outcome of SN2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile salt while not strongly solvating the anion, thus preserving its nucleophilicity. In studies on the synthesis of (prop-2-ynyloxy)benzene derivatives, acetone (B3395972) was found to provide the best results, leading to higher yields compared to other solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). plos.org This suggests that for the synthesis of ethyl prop-2-yn-1-yl carbonate from a propargyl halide, acetone would be an excellent starting point for optimization. plos.org While DMF might offer faster kinetics, it can also promote side reactions. The optimization of the reaction medium is a balance between reactant solubility, reaction rate, and suppression of potential side reactions like hydrolysis or polymerization of the propargyl starting material. plos.org

Table 2: Influence of Solvent on Propargylation Yield Data based on optimization studies of related SN2 reactions. plos.org

| Entry | Solvent | Time (h) | Yield (%) |

| 1 | Acetone | 48 | 76 |

| 2 | THF | 48 | No Product |

| 3 | DMF | 48 | No Product |

This interactive table highlights the critical role of the solvent, with acetone being the optimal medium in this particular reaction system. plos.org

An important alternative to the propargyl halide method is the direct reaction of propargyl alcohol with an appropriate chloroformate. For the synthesis of this compound, this involves reacting propargyl alcohol with ethyl chloroformate. rsc.org This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. This method avoids the need to pre-form a propargyl halide, offering a more direct route from a common and stable starting material. General procedures for the synthesis of various propargyl carbonates have been established using this approach, often resulting in high yields. rsc.org

Nucleophilic Substitution of Propargyl Halides with Carbonate Precursors

Catalytic Routes to this compound

Catalytic methods offer more advanced and atom-economical pathways for synthesis. These routes often involve transition-metal catalysts that can enable novel bond formations or facilitate reactions under milder conditions than traditional stoichiometric methods.

Transition metal-catalyzed carbonylation reactions represent a powerful tool for installing carbonyl groups into organic molecules using carbon monoxide (CO) as an inexpensive C1 source. ethernet.edu.etsioc-journal.cn A potential catalytic route to this compound involves the palladium-catalyzed oxidative carbonylation of propargyl alcohol in the presence of ethanol.

In such a proposed mechanism, a palladium(0) catalyst would first coordinate with the propargyl alcohol. Subsequent insertion of carbon monoxide into the palladium-alkoxide bond would form an acyl-palladium intermediate. This intermediate could then react with ethanol, followed by reductive elimination, to yield the final this compound product and regenerate the Pd(0) catalyst. Related palladium-catalyzed carbonylations of allylic carbonates and hydroxyalkynes have been successfully developed. ethernet.edu.etnih.gov The synthesis of lactones through the palladium-catalyzed oxidative carbonylation of hydroxyalkynes demonstrates the feasibility of such transformations. ethernet.edu.et The development of a direct carbonylation route would be highly advantageous, representing a convergent and efficient synthetic strategy.

Table 3: Potential Catalytic Systems for Carbonylation of Propargyl Alcohol This table presents hypothetical conditions based on related transition-metal-catalyzed carbonylation reactions.

| Catalyst System | Oxidant/Base | Solvent | Potential Outcome |

| Pd(OAc)₂ / PPh₃ | CuCl₂ / Et₃N | Acetonitrile | Oxidative Carbonylation ethernet.edu.et |

| Pd₂(dba)₃ / Ligand | Base | Dioxane | Decarboxylative Carbonylation nih.gov |

| Rh(CO)₂acac | - | Toluene | Hydroformylation-type reaction |

| Cu(I) / Imine Ligand | Amine Base | - | Cyclization with CO₂ google.com |

This interactive table outlines various transition metal systems that have been used in related carbonylation reactions and could be adapted for the synthesis of this compound.

Organocatalytic and Biocatalytic Synthesis Pathways

The exploration of organocatalytic and biocatalytic routes for the synthesis of carbonates has gained significant traction, offering alternatives to traditional metal-based catalysis.

While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, the principles can be extrapolated from the synthesis of other organic carbonates. For instance, the cycloaddition of CO2 to epoxides, a common route to cyclic carbonates, has been effectively catalyzed by organocatalysts. mdpi.com One plausible mechanism involves the activation of an epoxide by a hydrogen bond from an organocatalyst, such as an imidazolium-based salt, followed by nucleophilic attack and subsequent cyclization with CO2. mdpi.com Although this applies to cyclic carbonates, similar principles could be adapted for the synthesis of linear carbonates like this compound.

Organocatalysis has also been instrumental in the ring-opening polymerization of functional cyclic carbonates. umons.ac.beresearchgate.net For example, the organocatalytic ring-opening polymerization of prop-2-yn-1-yl 2-oxo-1,3,6-dioxazocane-6-carboxylate has been achieved using catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). umons.ac.beresearchgate.net This demonstrates the potential of organocatalysts to interact with and activate propargyl-containing carbonate structures.

Biocatalytic approaches, particularly using enzymes like alcohol dehydrogenases, have shown promise in the synthesis of chiral alcohols, which are precursors to some carbonates. researchgate.net While a direct biocatalytic synthesis of this compound is not reported, the use of enzymes for the stereoselective synthesis of related building blocks is an active area of research. researchgate.net

Process Intensification and Scalability Studies

Efforts to enhance the efficiency and scalability of chemical processes have led to the adoption of innovative technologies like continuous flow methodologies.

Application of Continuous Flow Methodologies

Continuous flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. While the specific application of continuous flow for the synthesis of this compound is not detailed in the literature, its successful implementation for the synthesis of other organic carbonates from epoxides and CO2 provides a strong precedent. rsc.orgresearchgate.net Continuous flow reactors, such as packed-bed or microreactors, can significantly improve reaction efficiency and product purity. researchgate.netsmolecule.com For instance, the synthesis of propylene (B89431) carbonate from propylene oxide and CO2 has been demonstrated in a continuous flow system. researchgate.net Such a setup could potentially be adapted for the continuous production of this compound.

Techniques for Enhanced Yield and Purity in Preparative Synthesis

Achieving high yield and purity is a critical aspect of preparative synthesis. In the context of propargyl compounds, purification techniques such as column chromatography are commonly employed to isolate the desired product. For the synthesis of related propargyl-containing compounds, optimization of reaction conditions, including reagent ratios and temperature, is crucial for minimizing side reactions and maximizing yield. For example, in the synthesis of 1-(prop-2-yn-1-yl)azepane, using a slight excess of the alkylating agent and maintaining room temperature were key to achieving high purity. These principles are directly applicable to the synthesis of this compound to ensure a high-quality product.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact.

Development of Solvent-Free or Aqueous Reaction Systems

The use of green solvents or solvent-free conditions is a key aspect of green chemistry. Organic carbonates themselves, such as dimethyl carbonate and propylene carbonate, are considered green solvents. rsc.org Research into the synthesis of cyclic carbonates has explored the use of aqueous media or solvent-free conditions. mdpi.com For instance, the palladium-catalyzed cyclization of 2-(prop-2-yn-1-yl)aniline derivatives has been successfully carried out in an aqueous micellar medium. mdpi.com While not directly for this compound, this demonstrates the feasibility of using water as a solvent for reactions involving propargyl groups.

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. The synthesis of carbonates from alcohols and CO2 is an excellent example of an atom-economical reaction. mdpi.comgoogle.comgoogle.commdpi.com The direct carboxylation of propargyl alcohol with CO2, potentially catalyzed by transition metal complexes, represents a highly atom-economical route to the corresponding carbonate. google.comgoogle.com The use of catalysts like potassium carbonate in related syntheses also contributes to better atom economy and waste reduction. ajgreenchem.comacs.orgresearchgate.net

Chemical Reactivity and Mechanistic Investigations of Ethyl Prop 2 Yn 1 Yl Carbonate

Transformations Involving the Terminal Alkyne Functionality

The terminal C≡C triple bond in ethyl prop-2-yn-1-yl carbonate is the focal point of its reactivity, enabling its participation in a variety of addition and coupling reactions. This functionality allows for the construction of more complex molecular architectures, making it a valuable building block in organic synthesis.

Cycloaddition Reactions

Cycloaddition reactions involving the alkyne moiety of this compound provide powerful methods for the synthesis of cyclic and heterocyclic systems. These reactions are characterized by the formation of new rings through the concerted or stepwise combination of multiple unsaturated components.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity. researchgate.netnih.gov The terminal alkyne of this compound is an excellent substrate for this transformation, reacting with organic azides in the presence of a copper(I) catalyst to exclusively form 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org

The mechanism of the CuAAC reaction involves the in situ formation of a copper(I)-acetylide intermediate from the terminal alkyne. acs.org This intermediate then reacts with the azide, leading to a six-membered copper-containing intermediate which subsequently rearranges and protonates to yield the stable 1,4-triazole product and regenerate the catalyst. This high regioselectivity is a key advantage over purely thermal azide-alkyne cycloadditions, which typically yield a mixture of 1,4- and 1,5-isomers. The utility of the propargyl carbonate functional group in CuAAC has been demonstrated in the synthesis of functional polymers, where pendant alkyne groups derived from propargyl carbonates are modified post-polymerization to attach various molecular entities. researchgate.net

To circumvent the potential cytotoxicity of the copper catalyst required for CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a metal-free alternative. nih.gov This reaction involves the use of a "strained" or "activated" cyclooctyne (B158145) derivative, which reacts readily with azides without the need for a metal catalyst. researchgate.netnih.gov The high degree of ring strain in the cyclooctyne (approximately 18 kcal/mol) significantly lowers the activation energy of the cycloaddition. nih.gov

In the context of this compound, its terminal alkyne would serve as the reaction partner for a strained cyclooctyne that is coupled to another molecule of interest. The reaction proceeds via a 1,3-dipolar cycloaddition mechanism to form a triazole product. researchgate.net Unlike CuAAC, SPAAC is not inherently regiospecific and can lead to a mixture of regioisomers. nih.gov The development of various cyclooctyne derivatives has been a focus of research to tune the reaction kinetics and stability for applications in bioconjugation and materials science. researchgate.net

Beyond reactions with azides, the terminal alkyne of this compound can participate in other 1,3-dipolar cycloadditions with various 1,3-dipoles, such as nitrile oxides. These reactions provide access to a diverse range of five-membered heterocyclic rings. For instance, the cycloaddition of an alkyne with a nitrile oxide generates an isoxazole (B147169) ring. While specific examples detailing the use of this compound in nitrile oxide cycloadditions are not prominent in the surveyed literature, this transformation is a well-established method for heterocycle synthesis.

Metal-catalyzed [2+2+2] cycloaddition reactions are a powerful strategy for the synthesis of six-membered rings, particularly substituted benzene (B151609) derivatives. In these reactions, three alkyne molecules, or a combination of alkynes and alkenes, are brought together by a transition metal catalyst, typically based on rhodium (Rh), cobalt (Co), or nickel (Ni). nih.govmdpi.com

The terminal alkyne of this compound can serve as a component in these transformations. Research has shown that propargyl carbonate derivatives can participate in such reactions. For example, gold(I)-catalyzed [2+2+2] cycloadditions of allenamides, alkenes, and aldehydes have been reported. mdpi.com More directly, rhodium-catalyzed [2+2+2] cycloadditions of aryl ethynyl (B1212043) ethers with nitriles or isocyanates have been developed to produce pyridines and pyridones, respectively. nih.gov These reactions proceed via the formation of a metallacyclopentadiene intermediate, which then undergoes insertion of the third unsaturated component to form the final six-membered ring. This methodology offers a convergent and atom-economical route to complex aromatic and heteroaromatic systems.

Cross-Coupling Reactions

The terminal alkyne of this compound also engages in various cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a transition metal catalyst, most commonly palladium or ruthenium.

One notable example is the ruthenium-catalyzed anti-Markovnikov trans-addition of carboxylic acids to terminal alkynes. researchgate.netresearchgate.net In a specific study involving ethyl propargyl carbonate, kinetic measurements showed that the reaction rate has a first-order dependence on the concentrations of the carboxylic acid, the alkyne, and the ruthenium catalyst. researchgate.netresearchgate.net Deuterium labeling studies confirmed the anti-Markovnikov regioselectivity and trans-addition stereochemistry of the process, yielding (Z)-enol esters. researchgate.net

Palladium-catalyzed reactions of propargylic carbonates with various nucleophiles are also widely documented. nih.gov These reactions can proceed through different mechanistic pathways depending on the ligands and reaction conditions, leading to a variety of products such as 1,3-dienes or propargylated compounds. nih.gov For instance, a relay catalysis system involving both rhodium(II) and palladium(0) has been used for the three-component reaction of N-alkylanilines, α-diazo esters, and propargylic carbonates. nih.gov The reaction begins with a Rh(II)-catalyzed N-H insertion, followed by a Pd(0)-catalyzed propargylic substitution. The regiochemical outcome of the substitution (propargylation vs. 1,3-dienylation) can be controlled by the choice of phosphine (B1218219) ligand on the palladium catalyst. nih.gov

A selection of these findings is presented in the table below.

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| [Rh(II)₂]/Pd₂(dba)₃/dppf | N-methyl aniline, Phenyl diazoacetate, Propargyl carbonate | 1,3-Diene | 71 | nih.gov |

| [Rh(II)₂]/Pd₂(dba)₃/tBuBrettPhos | N-methyl aniline, Phenyl diazoacetate, Propargyl carbonate | Propargylated | 93 | nih.gov |

| Ruthenium Complex | Acetic acid-d, Ethyl propargyl carbonate | (Z)-Enol Ester | N/A | researchgate.netresearchgate.net |

Reactivity Profile of the Carbonate Moiety

The carbonate group in this compound is also a site of important chemical reactivity, most notably in decarboxylative processes.

Transition metal-catalyzed decarboxylation of propargylic carbonates is a powerful method for the formation of allenes and other functionalized products. These reactions typically proceed through the formation of a π-allyl or allenyl palladium intermediate upon oxidative addition of the palladium(0) catalyst to the carbonate and subsequent loss of carbon dioxide.

For instance, the palladium-catalyzed reaction of secondary propargyl carbonates with ethyl 2-(pyridin-2-yl)acetate derivatives involves the generation of a (σ-allenyl)palladium(II) species following decarboxylation. sci-hub.se Photoredox/cobalt-catalyzed propargyl additions to aldehydes using racemic propargyl carbonates also proceed via decarboxylation to generate propargyl radicals. nih.gov

The stereochemical outcome of these decarboxylative reactions is a critical aspect. In palladium-catalyzed decarboxylative reactions of allylic carbonates, the stereochemistry can proceed with either retention or inversion of configuration, depending on the substrate and reaction conditions. thieme-connect.com While specific stereochemical studies on this compound are limited, the principles established for allylic systems are likely to be relevant. The stereochemistry is often determined by the mode of nucleophilic attack on the π-allyl or allenyl palladium intermediate (either external or internal).

Transcarbonation reactions involve the exchange of the alcohol portion of a carbonate with another alcohol. This process is typically catalyzed by a base or a transition metal complex. While specific examples of transcarbonation with this compound are not prominent in the literature, the general reactivity of carbonates suggests that it could undergo such reactions. For example, the transcarbonation of glycerol (B35011) with dimethyl carbonate is a well-established process. researchgate.net

In a similar vein, this compound could potentially react with other alcohols in the presence of a suitable catalyst to form a new propargyl carbonate and ethanol. The equilibrium of this reaction would be influenced by the relative boiling points of the alcohols and the stability of the corresponding carbonates.

Nucleophilic Attack on the Carbonyl Carbon

The reactivity of this compound is characterized by several potential pathways, one of which is the nucleophilic attack at the electrophilic carbonyl carbon. This pathway is fundamental to understanding the compound's role as a carboxylating or acylating agent. While direct substitution at the carbonyl by a nucleophile to displace the propargyloxy group is one possibility, a more extensively studied mechanism involves the formation of a highly reactive intermediate, the α-alkylidene cyclic carbonate.

In numerous catalyzed, three-component reactions, propargyl alcohols (the parent alcohol of this compound) react with carbon dioxide to form an α-alkylidene cyclic carbonate in situ. mdpi.comnih.gov This intermediate is then subjected to nucleophilic attack at its exocyclic carbonyl group. Amines and alcohols are typical nucleophiles in these transformations. mdpi.com For instance, primary and secondary amines readily attack the carbonyl carbon, leading to a ring-opening event. mdpi.comchinesechemsoc.org This is followed by either intramolecular cyclization to yield oxazolidinones or by tautomerization to produce β-oxopropylcarbamates. mdpi.comchinesechemsoc.org

The proposed mechanism for the reaction with a secondary amine, as supported by experimental and computational studies, involves several steps. chinesechemsoc.org First, a catalyst system (e.g., a Copper-Cerium MOF with DBU) facilitates the formation of the α-alkylidene cyclic carbonate from the corresponding propargyl alcohol and CO2. The secondary amine then performs a nucleophilic attack on the carbonate carbonyl. This step, which constitutes the ammonolysis of the cyclic carbonate, is often the rate-determining step and leads to a ring-opened intermediate. This intermediate subsequently undergoes keto-enol tautomerization to yield the final β-oxopropylcarbamate product. chinesechemsoc.org Similarly, alcohols can act as nucleophiles, attacking the carbonyl to generate β-oxoalkyl carbonates after tautomerization. mdpi.com

These multi-component reactions highlight a core reactivity pattern: the carbonate carbonyl is susceptible to attack by nucleophiles, a process that can be harnessed to form C-N and C-O bonds, leading to structurally diverse products like carbamates and other carbonates. mdpi.comnih.gov

Functional Group Interconversions and Chemoselective Derivatization

This compound is a versatile substrate for a variety of functional group interconversions, primarily through transition-metal-catalyzed reactions. These transformations are often highly chemoselective, targeting the propargylic position of the molecule while leaving the carbonate moiety to act as a leaving group. This reactivity allows for the conversion of the propargyl carbonate framework into valuable chemical structures such as allenes, furans, and substituted alkenes. researchgate.netorganic-chemistry.org

A prominent example is the palladium-catalyzed reaction with carbon nucleophiles like Meldrum's acid derivatives. In the presence of a palladium catalyst such as Pd(OAc)2 with a suitable phosphine ligand, this compound undergoes substitution to yield propargyl-substituted Meldrum's acid derivatives. researchgate.net The chemoselectivity of these reactions can be controlled by the choice of catalyst and nucleophile, sometimes favoring direct propargylic substitution over the formation of allenic byproducts. researchgate.net

Copper catalysis enables different sets of transformations. For instance, a copper hydride species, typically stabilized by an N-heterocyclic carbene (NHC) ligand, catalyzes the S_N2'-reduction of propargylic carbonates. organic-chemistry.org This reaction proceeds with high stereoselectivity and functional group tolerance to afford functionalized allenes, effectively converting the carbonate into a C=C=C moiety. organic-chemistry.org In another copper-catalyzed process, reaction with silylboranes leads to the formation of allenylsilanes. rsc.org

The following table summarizes key chemoselective interconversions starting from propargylic carbonates, including this compound.

| Catalyst System | Nucleophile/Reagent | Product Functional Group | Reference |

|---|---|---|---|

| (NHC)CuH | Hydride (from PMHS) | Allene | organic-chemistry.org |

| Pd(OAc)₂ / P(2-furyl)₃ | Meldrum's acid | Propargyl-substituted acid | researchgate.net |

| Copper Catalyst | Silylborane | Allenylsilane | rsc.org |

| Pd₂(dba)₃ / S-phos | Thiophenol | Arylthio-substituted alkene | rsc.org |

| Pd(OAc)₂ | Isocyanide / Alcohol | Aminopyrrole | acs.org |

These examples demonstrate that the reactivity of this compound can be selectively directed away from the carbonyl group towards the alkyne and propargylic position, making it a valuable building block for complex molecule synthesis.

Kinetic and Thermodynamic Studies of Key Reaction Pathways

Detailed experimental kinetic and thermodynamic data specifically for this compound are not widely published. However, computational studies on closely related systems provide significant insights into the energetics of the key reaction pathways, particularly the carboxylative cyclization of propargyl alcohols and subsequent nucleophilic attack.

One of the fundamental transformations involving propargyl carbonates is their formation from propargyl alcohols and CO2, followed by reaction with a nucleophile. mdpi.com Density Functional Theory (DFT) calculations have been employed to study the mechanism and kinetics of these processes. For the carboxylative cyclization of propargyl alcohol mediated by N-heterocyclic olefin (NHO) or N-heterocyclic carbene (NHC) catalysts, the turnover frequency (TOF)-determining step was identified as the intramolecular cyclization. rsc.org The study found this step to be kinetically more favorable in the NHO-catalyzed system due to enhanced stability of the key ionic pair intermediate. rsc.org

Further computational investigations have shed light on the thermodynamics and kinetics of the subsequent nucleophilic ring-opening of the α-alkylidene cyclic carbonate intermediate. In a study of the three-component reaction between propargyl alcohols, CO2, and secondary amines catalyzed by a CuCe-MOF, the activation energy for the ring-opening of the carbonate by the amine was calculated. chinesechemsoc.org This step was found to have a significantly lower activation energy (1.97 eV) when catalyzed by the fully activated catalyst compared to a partially activated one (2.78 eV), highlighting the crucial role of the catalyst in promoting this kinetically challenging step. chinesechemsoc.org

| Reaction Pathway | Methodology | Key Finding | Value | Reference |

|---|---|---|---|---|

| Nucleophilic ring-opening of cyclic carbonate by amine | DFT Calculation | Activation Energy (Ea) | 1.97 eV | chinesechemsoc.org |

| Cascade reaction of propargyl alcohol, CO₂, and diol | Calculation | Gibbs Free Energy (ΔrG°) | -40.6 kcal/mol | nih.gov |

| Carboxylative cyclization of propargyl alcohol | DFT Calculation | Relative Kinetic Favorability | NHO > NHC catalyst | rsc.org |

These computational studies provide a quantitative framework for understanding the reaction barriers and thermodynamic driving forces that govern the reactivity of this compound and its related intermediates. They underscore the importance of catalysis in overcoming kinetic hurdles, particularly in the nucleophilic attack on the carbonate carbonyl.

Elucidation of Reaction Mechanisms Through Experimental and Computational Approaches

The reaction mechanisms of this compound and related propargyl carbonates have been the subject of extensive investigation, employing both experimental techniques and computational modeling to map out reaction pathways and identify key intermediates.

A central mechanistic theme is the formation of an α-alkylidene cyclic carbonate intermediate. This species is proposed in numerous metal-catalyzed three-component reactions involving a propargylic alcohol, carbon dioxide, and a nucleophile. mdpi.comnih.govchinesechemsoc.org The mechanism proceeds via the initial reaction of the propargyl alcohol with CO2 to form the cyclic carbonate, which then serves as a highly reactive electrophile. The subsequent nucleophilic attack on the carbonyl carbon, followed by ring-opening and rearrangement, dictates the final product structure. mdpi.comchinesechemsoc.org DFT calculations support this pathway, detailing the step-by-step formation of intermediates and transition states. For example, in the synthesis of β-oxopropylcarbamates, computations have mapped the entire catalytic cycle, from the initial dehydrogenation of the alcohol to the final keto-enol tautomerization. chinesechemsoc.org

In the context of palladium-catalyzed reactions, the mechanism often involves the formation of organometallic intermediates. For reactions involving propargylic carbonates and various nucleophiles, an allenylpalladium species is frequently proposed as the key intermediate. researchgate.net This is formed via an S_N2' oxidative addition of the palladium(0) catalyst to the carbonate. The subsequent reaction with the nucleophile can then occur at this allenylpalladium complex. researchgate.net In other palladium-catalyzed multicomponent reactions, such as those with isocyanides, a (σ-allenyl)palladium(II) intermediate is hypothesized, which can undergo further insertions and cyclizations to build complex heterocyclic structures like pyrroles. acs.org

Computational studies, particularly using DFT, have been instrumental in refining these mechanistic proposals. They have been used to:

Compare catalyst efficiency: For instance, DFT calculations explained why N-heterocyclic olefins (NHOs) show better catalytic performance than N-heterocyclic carbenes (NHCs) in the carboxylative cyclization of propargyl alcohols by stabilizing the key intermediates. rsc.org

Determine rate-limiting steps: Activation energies calculated for each step of a catalytic cycle can identify the kinetic bottleneck of the reaction. chinesechemsoc.org

Explain stereoselectivity: The origins of enantioselectivity in chiral catalyst systems have been investigated by modeling the transition state structures of competing diastereomeric pathways. nih.gov

Through the synergy of experimental observations (product characterization, substrate scope) and computational analysis (intermediate structures, energy profiles), a detailed picture of the diverse reactivity of this compound has emerged, revealing a complex interplay between the substrate, catalyst, and reaction conditions.

Advanced Spectroscopic and Diffraction Based Structural Characterization

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Elucidation

Analysis of Crystal Packing and Intermolecular Interactions

A search of publicly available scientific literature and crystallographic databases did not yield any specific studies on the single-crystal X-ray diffraction of ethyl prop-2-yn-1-yl carbonate. Therefore, no experimental data on its crystal system, space group, unit cell dimensions, or atomic coordinates are available. Consequently, an analysis of its crystal packing and the specific intermolecular interactions, such as hydrogen bonds or van der Waals forces, cannot be provided at this time.

Raman Spectroscopy for Complementary Vibrational Information

There is no specific Raman spectroscopy data available in the scientific literature for this compound. While theoretical calculations could predict the expected Raman shifts, no experimental spectrum has been published to confirm these predictions. As a result, a data table of Raman shifts and an analysis of the complementary vibrational information for this specific compound cannot be generated.

Computational Chemistry and Theoretical Investigations of Ethyl Prop 2 Yn 1 Yl Carbonate

Density Functional Theory (DFT) Studies

DFT would be the primary computational tool to investigate the electronic structure and properties of Ethyl prop-2-yn-1-yl carbonate. A typical study would select a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to perform the calculations. mdpi.com

Time-Dependent DFT (TD-DFT) for Electronic Excitation PropertiesTo understand the molecule's interaction with light, such as its UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations would be employed.acs.orgThis method calculates the energies of electronic transitions from the ground state to various excited states, allowing for the prediction of absorption maxima (λmax) and the nature of the electronic transitions involved (e.g., n → π* or π → π*).acs.orgrsc.org

Although these computational methods are well-established, the specific data and detailed findings for this compound are not available in the searched literature. Therefore, no specific data tables can be generated at this time.

Advanced Analysis of Intermolecular Interactions

The way molecules interact with each other governs many of a substance's macroscopic properties, such as its melting and boiling points, as well as its crystal structure. Computational methods are instrumental in dissecting these complex interactions.

Hirshfeld Surface Analysis for Quantitative Contribution of Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and quantification of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. Unfortunately, no published crystal structure or corresponding Hirshfeld surface analysis for this compound could be located.

Computational Assessment of Hydrogen Bonding and Van der Waals Interactions

The structure of this compound suggests the potential for various intermolecular interactions. The presence of oxygen atoms in the carbonate group makes them potential hydrogen bond acceptors. The ethyl and propargyl groups would primarily engage in van der Waals interactions. Computational methods can be used to calculate the energies of these interactions, providing a quantitative measure of their strength. However, specific computational studies detailing these interactions for this compound are not available.

Investigation of π-Stacking and Other Non-Covalent Interactions

The triple bond in the propargyl group introduces a region of π-electron density. This could potentially lead to π-stacking interactions if the molecules arrange themselves appropriately in the solid state. Computational studies are crucial for determining the geometric and energetic favorability of such interactions. At present, there is no available research that has investigated these specific non-covalent interactions for this compound.

Quantum Chemical Descriptors for Reactivity, Selectivity, and Stability

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its chemical behavior. These descriptors are routinely calculated using DFT and other quantum mechanical methods.

A range of descriptors provides insights into a molecule's reactivity, selectivity, and stability. These include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Ionization Potential (IP): The energy required to remove an electron from a molecule.

Electron Affinity (EA): The energy released when an electron is added to a molecule.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η) and Softness (S): These descriptors relate to the resistance of a molecule to change its electron configuration.

While the theoretical framework for calculating these descriptors is well-established, specific values for this compound have not been reported in the searched literature. Such data would be invaluable for understanding its potential chemical transformations and for comparing its properties with related compounds.

Applications in Organic Synthesis and Advanced Materials Science

Ethyl prop-2-yn-1-yl Carbonate as a Building Block in Complex Molecular Synthesis

The inherent reactivity of the propargyl moiety in this compound makes it an excellent precursor for the construction of intricate molecular architectures. Its utility is particularly pronounced in the synthesis of heterocyclic compounds and in methodologies aimed at producing scaffolds of natural products.

Construction of Heterocyclic Systems

This compound and its derivatives have been effectively employed in palladium-catalyzed reactions to construct indole (B1671886) ring systems, which are prevalent in a vast array of biologically active compounds. A notable example is the synthesis of 2-(aminomethyl)indoles. In a study, ethyl 3-(o-trifluoroacetamidophenyl)-1-propargyl carbonate was reacted with various piperazines in the presence of a palladium catalyst, Pd(PPh₃)₄, in tetrahydrofuran (B95107) (THF) at 80°C. This reaction afforded the corresponding 2-(piperazin-1-ylmethyl)indoles in excellent yields. researchgate.net The process demonstrates the utility of a substituted ethyl propargyl carbonate as a precursor to functionalized indoles.

The following table summarizes the yields of 2-(aminomethyl)indoles synthesized from ethyl 3-(o-trifluoroacetamidophenyl)-1-propargyl carbonate with different amines.

| Amine | Product | Yield (%) |

| Piperazine | 2-(Piperazin-1-ylmethyl)-1H-indole | 95 |

| Homopiperazine | 2-(1,4-Diazepan-1-ylmethyl)-1H-indole | 92 |

| N-Methylpiperazine | 2-((4-Methylpiperazin-1-yl)methyl)-1H-indole | 98 |

| N-Phenylpiperazine | 2-((4-Phenylpiperazin-1-yl)methyl)-1H-indole | 96 |

| Data sourced from a palladium-catalyzed synthesis of 2-(aminomethyl)indoles. researchgate.net |

Furthermore, the broader class of propargyl carbonates, to which this compound belongs, has been instrumental in the synthesis of other nitrogen-containing heterocycles such as indolizines. While specific examples exclusively using the ethyl ester are not extensively detailed, palladium-catalyzed regioselective annulation reactions of generic propargyl carbonates with 2-(pyridin-2-yl)acetonitrile derivatives have been shown to be a straightforward and efficient method for accessing polysubstituted indolizines. The choice of phosphine (B1218219) ligand in these reactions is crucial for achieving high regioselectivity.

Synthesis of Natural Product Scaffolds and Analogues

While propargyl moieties are integral to the synthesis of numerous natural products and their analogues, specific documented instances detailing the use of this compound for these purposes are not widely available in the current scientific literature. The general strategy often involves the introduction of the propargyl group, which can then be further elaborated into more complex structures. Although the broader class of propargyl compounds is frequently utilized, the direct application of this compound in the total synthesis of a specific natural product or a direct analogue is not extensively reported.

Catalytic Performance and Ligand Development

The propargyl carbonate unit has been recognized for its potential in the design of novel ligands and its influence on the outcomes of transition metal-catalyzed reactions.

Design of Novel Ligands Incorporating the Propargyl Carbonate Moiety

The design of chiral ligands is paramount in asymmetric catalysis for achieving high enantioselectivity. The incorporation of a propargyl carbonate moiety into a ligand scaffold offers a unique structural and electronic feature. However, research explicitly detailing the design and synthesis of novel ligands derived directly from this compound is limited. The conceptual appeal of such ligands lies in the potential for the alkyne to coordinate with a metal center or to be functionalized to create more complex ligand architectures.

Influence on Reaction Selectivity and Efficiency in Transition Metal Catalysis

The nature of the leaving group in propargylic substitution reactions can significantly influence the selectivity and efficiency of the transformation. Propargyl carbonates are often employed as precursors in these reactions. For instance, in photoredox/cobalt-catalyzed propargyl additions to aldehydes, various racemic propargyl carbonates are used to generate homopropargyl alcohols. nih.gov While these studies highlight the importance of the carbonate group, they often explore a range of esters, and a systematic study focusing solely on the influence of the ethyl carbonate group compared to others is not extensively detailed. The electronic and steric properties of the ethyl carbonate can, in principle, affect the rate of oxidative addition to the metal center and the subsequent steps in the catalytic cycle.

Advancements in Click Chemistry Applications

The terminal alkyne of this compound makes it a prime candidate for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is widely used for the synthesis of 1,2,3-triazoles, which have applications in medicinal chemistry, materials science, and bioconjugation.

While the propargyl group is a fundamental component for accessing functional terminal alkynes for CuAAC reactions, specific studies that focus on the advantages or unique applications of using this compound over other propargyl derivatives in click chemistry are not extensively documented. The utility of the resulting triazole would be influenced by the presence of the ethyl carbonate group, which could be retained for further functionalization or be a cleavable moiety depending on the reaction design. The broad applicability of CuAAC suggests that this compound can be readily employed in this context, although detailed research findings on its specific performance and applications in advanced materials science through this route are not prevalent.

Development of Chemical Probes and Functional Linkers

The terminal alkyne of this compound serves as a versatile handle for the attachment of this molecule to other chemical species. This is particularly relevant in the field of chemical biology, where it can be employed as a functional linker to create sophisticated chemical probes. For instance, it can be incorporated into larger molecules to introduce a reactive site for subsequent modification or for tethering to biological targets. The ethyl carbonate portion of the molecule can influence solubility and other physicochemical properties of the resulting probes.

The core of this application lies in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction. This reaction allows for the efficient and specific formation of a stable triazole linkage between the alkyne group of this compound and an azide-functionalized molecule.

| Reaction Type | Key Feature | Application |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and specificity | Linking to biomolecules, surfaces, or other synthetic constructs |

Construction of Dendrimeric and Polymeric Architectures

Dendrimers are highly branched, well-defined macromolecules with a central core. The synthesis of dendrimers often relies on a stepwise, generational growth from a core molecule. This compound can be utilized in the construction of such architectures. Its bifunctional nature—the reactive alkyne and the carbonate group—allows it to be incorporated into the iterative synthesis of dendritic structures. For example, it could be attached to the periphery of a growing dendrimer, presenting its alkyne functionality for further elaboration in subsequent synthetic steps. This approach facilitates the creation of dendrimers with tailored surface functionalities.

Potential in Polymer Chemistry and Functional Materials Development

The integration of this compound into polymers can imbue them with novel properties and functionalities. Its role can be either as a monomer in polymerization reactions or as a precursor for materials with specific electronic and photonic characteristics.

Monomer in Polymerization Reactions for Tailored Materials

This compound can potentially act as a monomer in various polymerization reactions. For instance, the alkyne group can undergo polymerization through metathesis or other coupling reactions to form a polymer backbone. The pendant ethyl carbonate groups would then decorate this polymer chain, influencing its solubility, thermal properties, and potential for post-polymerization modification. The carbonate functionality itself could be susceptible to hydrolysis, offering a pathway to degradable materials.

Precursor for Organic Electronic and Photonic Materials

The conjugated systems that can be formed from polymers containing the propargyl unit of this compound are of interest for applications in organic electronics and photonics. The electronic properties of such materials can be tuned by controlling the extent of conjugation and by incorporating other functional groups. While specific research on this compound in this area is not extensively documented, the general principles of using alkyne-containing precursors for the synthesis of conductive polymers and other organic electronic materials are well-established.

Contributions to Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups present in this compound can participate in such interactions. The carbonate group, with its polar carbonyl and ether linkages, can engage in dipole-dipole interactions and hydrogen bonding (as an acceptor). The alkyne group can also participate in specific non-covalent interactions, such as with metal centers or other π-systems. These features suggest that this compound could be a valuable component in the design of self-assembling systems and complex supramolecular architectures.

Future Research Directions and Emerging Paradigms

Exploration of Uncharted Reactivity Landscapes and Novel Reaction Pathways

The unique structural combination within Ethyl prop-2-yn-1-yl carbonate paves the way for the exploration of uncharted reactivity. The terminal alkyne group, with its high electron density, is a hub for a multitude of chemical transformations. mdpi.com Future research is expected to delve deeper into novel cycloaddition reactions, moving beyond the well-established "click" chemistry. libretexts.org This could involve exploring [2+2] and [2+2+2] cycloadditions to construct complex carbocyclic and heterocyclic frameworks. libretexts.orgacs.org

Transition metal catalysis will continue to be a pivotal tool in unlocking new reaction pathways. While palladium-catalyzed reactions of propargyl carbonates with carbonucleophiles have been explored, there is vast potential in employing other transition metals like copper, gold, and ruthenium to mediate novel cross-coupling and rearrangement reactions. mdpi.com The development of catalyst-controlled divergent transformations could allow for the selective synthesis of diverse molecular architectures from the same this compound precursor.

Furthermore, the "umpolung" or reverse polarity reactivity of the propargylic unit is a promising area of investigation. Copper-catalyzed methods that enable the propargylic carbonate to act as a nucleophilic reagent open up new avenues for carbon-carbon bond formation. rsc.org Future work will likely focus on expanding the scope of this umpolung reactivity to a broader range of electrophiles.

A summary of potential novel reaction pathways for this compound is presented in Table 1.

| Reaction Type | Potential Reagents/Catalysts | Expected Products | Significance |

| Higher-order Cycloadditions | Rhodium, Nickel catalysts | Complex polycyclic systems | Rapid construction of molecular complexity |

| Gold-Catalyzed Rearrangements | Au(I) or Au(III) complexes | Allenyl or vinyl derivatives | Access to valuable synthetic intermediates |

| Umpolung Allylation/Propargylation | Copper catalysts with diboronates | Homopropargyl alcohols | Formation of C-C bonds with reversed polarity |

| Asymmetric Cross-Coupling | Chiral palladium or nickel complexes | Enantioenriched propargylated compounds | Synthesis of chiral molecules for various applications |

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry, and the study of this compound will undoubtedly benefit from these computational tools. ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with high accuracy. acs.orgnips.ccrsc.orgarxiv.org For this compound, this could mean predicting the regioselectivity and stereoselectivity of its reactions, identifying optimal reaction conditions, and even discovering entirely new reaction pathways that have not yet been conceived by human chemists.

Predictive models can be developed to understand the reactivity of the alkyne and carbonate functionalities under various conditions. acs.org By analyzing vast amounts of data from the chemical literature, ML algorithms can identify subtle patterns and correlations that govern reactivity, enabling researchers to design more efficient and selective syntheses. For instance, an ML model could predict the most effective catalyst for a specific desired transformation of this compound, saving significant time and resources in the laboratory.

Development of Bio-Inspired and Enzymatic Transformations of this compound

Nature provides a vast inspiration for the development of novel and sustainable chemical transformations. The field of biocatalysis, which utilizes enzymes to perform chemical reactions, offers a green and highly selective alternative to traditional synthetic methods. Future research will likely focus on identifying or engineering enzymes that can act on this compound.

Hydrolases, such as lipases and esterases, have already been shown to catalyze reactions with organic carbonates, including hydrolysis and transesterification. nih.govbohrium.com This opens the door to the enzymatic synthesis and modification of this compound and its derivatives under mild conditions. For instance, enzymatic transesterification could be used to introduce different alcohol moieties into the carbonate structure, providing a library of related compounds for various applications. Moreover, a rat liver enzyme has been identified that can hydrolyze cyclic organic carbonates. nih.gov

The biosynthesis of terminal alkynes is another area of inspiration. escholarship.orgnih.govberkeley.edunih.gov Researchers have elucidated the enzymatic pathways responsible for the formation of terminal alkyne-containing natural products. berkeley.edunih.gov Understanding these biosynthetic routes could lead to the development of novel bio-inspired catalysts for the synthesis and transformation of this compound. This could involve creating artificial metalloenzymes that mimic the active sites of natural acetylenases.

Potential enzymatic transformations of this compound are outlined in Table 2.

| Enzyme Class | Potential Transformation | Potential Products | Advantages |

| Hydrolases (Lipases, Esterases) | Hydrolysis, Transesterification | Propargyl alcohol, Di-propargyl carbonate, other esters | Mild reaction conditions, high selectivity |

| Acetylenases (Engineered) | Modification of the alkyne | Functionalized alkynes | Biocompatible synthesis |

| Cyclooxygenases (Engineered) | Cycloaddition reactions | Heterocyclic compounds | Green and sustainable catalysis |

Investigation of Solid-State Reactivity and Mechanochemistry

Reactions conducted in the solid state, often facilitated by mechanical force (mechanochemistry), can exhibit different reactivity and selectivity compared to their solution-phase counterparts. researchgate.netnih.govnih.govacs.orgrsc.org The investigation of the solid-state reactivity of this compound represents a frontier in its chemical exploration. The ordered arrangement of molecules in a crystal lattice can pre-organize the reactants for specific transformations, leading to highly selective and efficient reactions.

The terminal alkyne group in this compound is a prime candidate for solid-state polymerization, particularly topochemical polymerization, where the reaction proceeds with minimal atomic or molecular movement. This could lead to the formation of novel conjugated polymers with interesting electronic and optical properties. Furthermore, solid-state cycloaddition reactions, such as the [2+2] cycloaddition of the alkyne, could be explored to synthesize unique cyclic structures that are difficult to obtain in solution. The strain in the alkyne bond in the solid state can also enhance its reactivity in cycloaddition reactions. nih.govacs.org

Mechanochemistry offers a solvent-free and often more sustainable approach to synthesis. researchgate.netnih.govnih.govacs.orgrsc.org Ball milling can be used to induce reactions between this compound and other solid reagents, potentially leading to novel products and reaction pathways. For instance, the mechanochemical synthesis of cyclic carbonates from propargyl alcohols and carbon dioxide has been demonstrated, suggesting that similar strategies could be applied to this compound. researchgate.netresearchgate.net

Addressing Challenges in Large-Scale Industrial Production and Sustainability

For any chemical compound to have a significant impact, its synthesis must be scalable, cost-effective, and sustainable. A key area of future research for this compound will be to address the challenges associated with its large-scale industrial production. This includes developing efficient and economical synthetic routes from readily available starting materials. While laboratory-scale syntheses may utilize expensive reagents and catalysts, industrial processes require the use of cheaper and more abundant alternatives. reddit.com

The principles of green chemistry will be paramount in the development of industrial-scale syntheses of this compound. This involves minimizing waste, using less hazardous chemicals, and designing energy-efficient processes. nih.govresearchgate.netacs.org The use of renewable feedstocks and the development of catalytic processes with high atom economy will be crucial. mdpi.comspecificpolymers.com For instance, the synthesis of organic carbonates from carbon dioxide is a highly attractive green alternative to traditional methods. rsc.orgnih.govresearchgate.netspecificpolymers.combohrium.com

Furthermore, ensuring the sustainability of the entire life cycle of this compound, from its production to its final application and disposal, will be a critical consideration. This includes assessing its environmental impact and developing methods for its recycling or benign degradation. The use of organic carbonates as green solvents and intermediates is a growing trend, and this compound could play a role in this sustainable chemical landscape. rsc.orgrsc.org

| Challenge | Potential Solution | Sustainability Benefit |

| Cost-effective starting materials | Utilization of bio-based feedstocks for propargyl alcohol and ethanol | Reduced reliance on fossil fuels |

| Efficient and selective synthesis | Development of highly active and recyclable catalysts | Lower energy consumption and waste generation |

| Process safety | Design of continuous flow processes | Improved safety and control over reaction parameters |

| Waste reduction | High atom economy reactions, such as cycloadditions | Minimized environmental impact |

| End-of-life considerations | Design for biodegradability or recyclability | Circular economy approach |

Q & A

Q. What are the recommended synthetic routes for Ethyl prop-2-yn-1-yl carbonate, and how can reaction conditions be optimized?

this compound is typically synthesized via carbamate or carbonate coupling reactions. A common approach involves reacting propargyl alcohol with activated carbonyl reagents like ethyl chloroformate in the presence of a base. For example:

- Methodology : Use coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane under inert conditions to improve yield .

- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (e.g., 1:1 molar ratio of propargyl alcohol to ethyl chloroformate) and temperature (room temperature to 40°C) to minimize side reactions like alkyne polymerization .

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation of vapors .

- Storage : Store in airtight containers at 10–25°C, away from oxidizers and ignition sources .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are most effective for characterizing this compound and assessing purity?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structure (e.g., alkynyl protons at δ 2.4–2.6 ppm and carbonate carbonyl at δ 150–155 ppm) .

- Chromatography : HPLC or GC-MS to detect impurities (e.g., residual propargyl alcohol or decomposition products) .

- Elemental Analysis : Verify C, H, and O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational tools aid in retrosynthetic planning and reaction optimization for derivatives of this compound?

- Retrosynthesis : Use AI-driven platforms (e.g., Pistachio, Reaxys) to identify feasible routes. For example, coupling propargyl alcohol with ethyl chloroformate was prioritized over alternative reagents due to higher predicted atom economy (82%) .

- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic substitutions involving the carbonate group .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Functional Group Variation : Synthesize analogs with substitutions at the alkynyl or carbonate positions (e.g., methyl, phenyl, or ester groups) and test for activity (e.g., anticonvulsant or neurotropic effects) .

- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft ES) parameters with bioactivity. For instance, bulky substituents on the alkynyl group reduced anticonvulsant efficacy in MES tests .

Q. What strategies resolve contradictions in spectral data or crystallographic results for this compound derivatives?

Q. How can environmental impact assessments be integrated into synthetic workflows for this compound?

Q. What ethical considerations are critical when using human-derived cells or tissues in studies involving this compound?

- Informed Consent : Document participant consent for biomaterial use, emphasizing risks of exposure to reactive intermediates .

- Data Anonymization : Encrypt datasets linking compound bioactivity to patient demographics to comply with GDPR or HIPAA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.